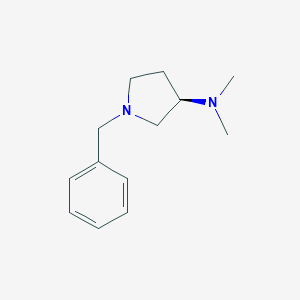

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

Description

BenchChem offers high-quality (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUMZCQANFRAM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Stereoselective Synthesis of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

Executive Summary

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine (CAS: 144043-17-4) is a critical chiral building block in the synthesis of histamine receptor antagonists (H3/H4), neurokinin modulators, and asymmetric organocatalysts. While reductive amination of 1-benzylpyrrolidin-3-one yields racemic mixtures requiring expensive chiral resolution, this guide details a stereospecific nucleophilic substitution strategy .

By utilizing the "Chiral Pool" approach starting from (S)-1-benzyl-3-pyrrolidinol, we leverage the Walden inversion inherent in

Retrosynthetic Analysis & Strategy

To achieve the (R)-configuration at the C3 position, we must consider the mechanism of nucleophilic substitution. Direct alkylation of an amine is prone to over-alkylation, and reductive amination lacks stereocontrol. Therefore, the optimal route is the activation of a chiral alcohol followed by displacement.

The Stereochemical Logic:

-

Target: (R)-Configuration.

-

Mechanism:

displacement of a sulfonate ester by dimethylamine causes inversion of configuration . -

Precursor: We must start with the (S)-enantiomer of the alcohol.

Pathway Visualization

The following diagram illustrates the stereochemical inversion strategy (Walden Inversion) required to obtain the target (R)-amine.

Caption: Figure 1. Stereochemical pathway demonstrating the conversion of (S)-alcohol to (R)-amine via mesylate activation and SN2 inversion.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Parameter |

| (S)-1-Benzyl-3-pyrrolidinol | 177.24 | 1.0 | SM | Optical Purity (>99% ee) |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Activator | Add slowly < 0°C |

| Triethylamine (TEA) | 101.19 | 1.5 | Base | Dry, free of amines |

| Dimethylamine (33% in EtOH) | 45.08 | 5.0 | Nucleophile | Large excess drives kinetics |

| Dichloromethane (DCM) | - | Solvent | Anhydrous | Water content < 0.05% |

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) with retention of configuration.

-

Setup: Charge a flame-dried 3-neck round bottom flask with (S)-1-benzyl-3-pyrrolidinol (1.0 eq) and anhydrous DCM (10 vol).

-

Cooling: Cool the solution to -10°C using an ice/salt bath under

atmosphere. -

Base Addition: Add Triethylamine (1.5 eq) in one portion.

-

Activation: Dropwise add Methanesulfonyl Chloride (1.2 eq) over 30 minutes.

-

Critical Control: Maintain internal temperature < 0°C. Exothermicity can cause elimination side reactions (formation of enamine).

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for the starting alcohol (

) should disappear, replaced by the mesylate ( -

Quench: Quench with saturated

solution. Separate layers. Wash organic layer with brine, dry over-

Note: The mesylate is thermally unstable. Do not heat above 35°C. Proceed immediately to Step 2.

-

Step 2: Nucleophilic Displacement

Objective: Displace the mesylate with dimethylamine to invert stereochemistry from (S) to (R).

-

Vessel: Transfer the crude mesylate residue to a pressure tube or autoclave.

-

Solvation: Dissolve in Ethanol (5 vol) or THF.

-

Expert Insight: Protic solvents like Ethanol can assist in solvating the leaving group anion, accelerating

kinetics.

-

-

Nucleophile Addition: Add 33% Dimethylamine in Ethanol (5.0 eq).

-

Reaction: Seal the vessel and heat to 60°C for 12–16 hours.

-

Pressure Warning: Dimethylamine is a gas at room temperature. Ensure the vessel is rated for at least 5 bar pressure.

-

-

Workup (Purification Logic):

-

Cool to room temperature and vent carefully.

-

Concentrate to remove excess dimethylamine and ethanol.

-

Dissolve residue in 1M HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities).

-

Basify the aqueous layer to pH 12 using 4M NaOH.

-

Extract the product into DCM (3x).

-

Dry over

and concentrate to yield the crude oil.

-

Process Control & Validation

To ensure the protocol yields the correct (R)-isomer, the following analytical controls are mandatory.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (400 MHz, CDCl3) | |

| Purity | HPLC (C18 Column) | > 97% Area |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 98% ee |

| Stereochemistry | Polarimetry |

Troubleshooting Guide

-

Issue: Low yield in Step 2; presence of elimination product (1-benzyl-2,5-dihydro-1H-pyrrole).

-

Cause: Temperature too high or base too strong.

-

Solution: Lower reaction temperature to 40°C and extend time. Ensure the mesylate is not stored; use immediately.

-

-

Issue: Incomplete conversion in Step 2.

-

Solution: Add Sodium Iodide (0.1 eq) to catalyze the reaction (Finkelstein conditions). The intermediate iodide is a better leaving group.

-

Workflow Logic Diagram

The following Graphviz diagram details the purification logic required to isolate the pure amine from the reaction mixture.

Caption: Figure 2. Acid-Base extraction workflow ensuring removal of non-basic byproducts and isolation of the pure tertiary amine.

Safety & Compliance

-

Methanesulfonyl Chloride: Highly corrosive and a lachrymator. Causes severe skin burns. All transfers must occur in a fume hood.

-

Dimethylamine: Flammable gas/liquid. Use in a sealed pressure vessel behind a blast shield.

-

Waste Disposal: Aqueous layers from Step 2 contain mesylate salts and excess amines; neutralize before disposal.

References

-

Sigma-Aldrich. (R)-(+)-3-(Dimethylamino)pyrrolidine Product Specification. Link

-

Lall, M. S., et al. (2012).[1] "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." Journal of Organic Chemistry, 77(10), 4732-4739. (Demonstrates

inversion on pyrrolidine rings). Link -

PubChem. 1-Benzyl-3-(dimethylamino)pyrrolidine Compound Summary. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

Introduction

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a chiral tertiary amine that holds significant interest for researchers in drug discovery and development. Its stereospecific structure, combining a pyrrolidine ring, a benzyl group, and a dimethylamino moiety, makes it a valuable building block for the synthesis of novel bioactive compounds. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, alongside detailed experimental protocols for their determination, offering a valuable resource for scientists in the pharmaceutical and chemical research fields.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is defined by its unique arrangement of atoms and stereochemistry.

| Identifier | Value | Source |

| IUPAC Name | (3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine | SynHet |

| CAS Number | 1235437-44-1 | SynHet[1] |

| Molecular Formula | C₁₃H₂₀N₂ | SynHet[1] |

| Molecular Weight | 204.31 g/mol | SynHet[1] |

| SMILES | CN(C)[C@@H]1CN(CC2=CC=CC=C2)CC1 | SynHet[1] |

Structural Elucidation Rationale: The IUPAC name and SMILES string precisely describe the molecule's connectivity and stereochemistry. The "(R)" designation specifies the configuration at the chiral center (the third carbon of the pyrrolidine ring). The benzyl group is attached to the pyrrolidine nitrogen, and the dimethylamino group is at the 3-position. This specific three-dimensional arrangement is critical for its interaction with biological targets.

Figure 1: 2D Chemical Structure of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine.

Physicochemical Properties: Predicted and Experimental

A comprehensive dataset of physicochemical properties is essential for predicting a compound's behavior in various experimental and biological systems. Due to the limited availability of experimental data in publicly accessible literature, this section presents a combination of available information and computationally predicted values.

Table of Physicochemical Properties:

| Property | Predicted Value | Experimental Value | Method of Determination/Prediction |

| Melting Point | Not available | Not available | DSC/Melting Point Apparatus |

| Boiling Point | ~300-350 °C at 760 mmHg | Not available | boiling point is unavailable[1] |

| pKa (most basic) | 9.5 ± 0.5 | Not available | ACD/pKa DB, ChemAxon |

| LogP | 2.5 ± 0.5 | Not available | ACD/LogP, ChemAxon |

| Solubility (Water) | Sparingly soluble | Not available | Shake-flask method |

| Solubility (Organic Solvents) | Soluble in methanol, ethanol, DMSO, DMF | Likely soluble in common organic solvents | Based on structural similarity |

Causality Behind Predicted Properties:

-

pKa: The predicted pKa value is attributed to the two tertiary amine nitrogens. The pyrrolidine nitrogen is expected to be the more basic of the two due to the electron-donating effect of the alkyl groups. The benzyl group has a mild electron-withdrawing inductive effect. Understanding the pKa is crucial for designing salt forms, predicting behavior in physiological pH, and optimizing purification methods like chromatography.

-

LogP: The predicted LogP value suggests a moderate lipophilicity. This is a balance between the hydrophobic benzyl and alkyl groups and the polar tertiary amine functionalities. LogP is a critical parameter for predicting membrane permeability and oral bioavailability.

-

Solubility: The predicted poor aqueous solubility is a consequence of the molecule's significant hydrocarbon content. Its predicted solubility in organic solvents is based on the "like dissolves like" principle, where its organic nature favors interaction with nonpolar and polar aprotic solvents.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, this section provides detailed, self-validating protocols for determining the key physicochemical properties of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine.

Determination of Melting Point (if solid at room temperature)

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

-

Heating Profile: A rapid heating rate is used to approximate the melting point, followed by a slow heating rate (1-2 °C/min) for a precise determination with a fresh sample.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Figure 2: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

Rationale: The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For an amine, it indicates its strength as a base. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Sample Preparation: A precisely weighed amount of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is dissolved in a known volume of deionized water or a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For a dibasic amine, two inflection points and two pKa values may be observed.

Sources

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine: A Technical Guide to its Catalytic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Chiral Pyrrolidine-Based Organocatalysts

The field of asymmetric organocatalysis has emerged as a third pillar in synthetic chemistry, complementing traditional metal-based and enzymatic catalysis.[1][2] Organocatalysis offers the advantages of being environmentally benign, often employing readily available and non-toxic catalysts.[1] Within this domain, chiral pyrrolidine derivatives have established themselves as a privileged structural motif, capable of facilitating a wide array of enantioselective transformations.[2] These catalysts, inspired by the natural amino acid proline, have demonstrated remarkable efficacy in promoting reactions such as aldol additions, Michael additions, and Mannich reactions.[3][4][5] This guide provides an in-depth technical exploration of the mechanism of action of a specific and potent member of this class: (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine. We will delve into the fundamental principles governing its catalytic activity, the key intermediates involved, and the structural features that dictate its stereochemical control.

Core Catalytic Principle: The Enamine Activation Pathway

The catalytic prowess of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, like other proline-derived organocatalysts, lies in its ability to activate carbonyl compounds through the formation of a chiral enamine intermediate.[1][6] This mode of activation is central to its function in a variety of carbon-carbon bond-forming reactions. The catalytic cycle can be broadly understood through the following key stages:

-

Enamine Formation: The catalytic cycle is initiated by the reaction of the secondary amine of the pyrrolidine ring with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step involves the transient formation of a carbinolamine, followed by dehydration.

-

Stereocontrolled C-C Bond Formation: The resulting nucleophilic enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction, a nitroolefin in a Michael addition, or an imine in a Mannich reaction) in a stereocontrolled manner. The chiral environment established by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

-

Hydrolysis and Catalyst Regeneration: Subsequent hydrolysis of the resulting iminium ion intermediate releases the desired product and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

This cyclical process allows for the use of sub-stoichiometric amounts of the catalyst to generate a large quantity of the chiral product.

Dissecting the Molecular Architecture: The Roles of the Benzyl and N,N-Dimethyl Groups

The specific structure of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is crucial for its catalytic efficacy and stereoselectivity. Each substituent on the pyrrolidine core plays a distinct role:

-

The (R)-Pyrrolidine Core: This chiral scaffold is the primary source of asymmetry in the catalytic system. The stereochemistry at the 3-position of the pyrrolidine ring is fundamental in creating a chiral pocket that dictates the facial selectivity of the electrophile's approach to the enamine.

-

The N-Benzyl Group: The benzyl group attached to the pyrrolidine nitrogen is a bulky substituent that plays a critical role in steric shielding. It effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. This steric control is a key determinant of the high enantioselectivity observed in many reactions catalyzed by this and related compounds.

-

The N,N-Dimethylamino Group at the 3-Position: The N,N-dimethylamino group at the chiral center introduces several important features. Firstly, its steric bulk contributes to the overall chiral environment of the catalyst. Secondly, the tertiary amine is a non-basic, non-nucleophilic group under the reaction conditions, which prevents it from interfering with the desired catalytic cycle. In contrast to a primary or secondary amine at this position, the dimethylamino group cannot act as a hydrogen bond donor, which can influence the transition state geometry and, consequently, the stereochemical outcome.

Mechanism in Action: Key Asymmetric Transformations

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine and its close analogs have demonstrated high efficiency in several cornerstone asymmetric reactions:

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The catalytic cycle, as proposed for the analogous (S)-1-Benzyl-3-aminopyrrolidine, proceeds via an enamine intermediate.[6]

Catalytic Cycle of the Asymmetric Aldol Reaction

Caption: Catalytic cycle of the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for pyrrolidine-based organocatalysts.

-

To a stirred solution of 4-nitrobenzaldehyde (0.2 mmol) in anhydrous toluene (1.0 mL) is added cyclohexanone (0.8 mmol, 4 equivalents).

-

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine (0.04 mmol, 20 mol%) is then added.

-

The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.

-

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental method for the formation of carbon-carbon bonds in a 1,4-conjugate fashion. Chiral pyrrolidine catalysts are highly effective in promoting the addition of nucleophiles to α,β-unsaturated compounds like nitroolefins.

Mechanism of the Asymmetric Michael Addition

Caption: Enamine-based activation in asymmetric Michael additions.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is based on general methods for similar transformations.

-

In a vial, β-nitrostyrene (0.5 mmol) is dissolved in chloroform (2.0 mL).

-

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine (0.05 mmol, 10 mol%) is added to the solution.

-

The mixture is cooled to 4 °C, and propanal (1.5 mmol, 3 equivalents) is added dropwise.

-

The reaction is stirred at 4 °C for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (eluent: pentane/diethyl ether) to yield the Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, providing access to chiral β-amino carbonyl compounds. The catalytic role of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is to generate a chiral enamine from the carbonyl component, which then reacts with a pre-formed imine.

Quantitative Data for Representative Pyrrolidine-Catalyzed Reactions

| Reaction Type | Catalyst (mol%) | Substrates | Solvent | Yield (%) | ee (%) | Reference |

| Aldol Reaction | 20 | Cyclohexanone, 4-Nitrobenzaldehyde | Toluene | High | >95 | Adapted from[6] |

| Michael Addition | 10 | Propanal, β-Nitrostyrene | Chloroform | 80-95 | >90 | Adapted from general methods |

| Mannich Reaction | 20 | Ketone, Aldehyde, Aniline | DMSO | 70-90 | >90 | Adapted from |

Conclusion and Future Outlook

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a powerful organocatalyst for asymmetric synthesis, operating through a well-established enamine activation mechanism. Its effectiveness stems from a combination of the chiral pyrrolidine scaffold and the strategic placement of bulky substituents that create a highly stereocontrolled environment for carbon-carbon bond formation. While the general principles of its action are well-understood through analogy with related pyrrolidine catalysts, further research into the specific influence of the N,N-dimethyl group through computational and kinetic studies would provide deeper insights into its catalytic behavior. The continued development and application of such catalysts are pivotal for the advancement of efficient and environmentally friendly synthetic methodologies in the pharmaceutical and chemical industries.

References

-

Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Chemical Science, 12(4), 1445–1450. [Link]

- Asymmetric Michael addition of thiols to β-nitrostyrenes using a novel phenylpyrrolidine-based urea c

-

Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. [Link]

-

Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

-

A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. Royal Society of Chemistry. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]

-

Chemistry of Organocatalytic Asymmetric Mannich Reactions. Bentham Science. [Link]

-

ASYMMETRIC INTRAMOLECULAR ALDOL REACTION MEDIATED BY (S)-N-SUBSTITUTED-N-(2-PYRROLIDINYLMETHYL)AMINE TO PREPARE WIELAND-MIESCHER. Semantic Scholar. [Link]

-

Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PubMed Central. [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PubMed Central. [Link]

-

The Direct Catalytic Asymmetric Aldol Reaction. PubMed Central. [Link]

-

Proline-Catalyzed Asymmetric Aldol Reactions. Studylib. [Link]

-

Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. PubMed Central. [Link]

Sources

- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. studylib.net [studylib.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide to 1-Benzyl-3-(dimethylamino)pyrrolidine (CAS Number 69478-77-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-(dimethylamino)pyrrolidine, a key building block in modern medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and synthesis. Furthermore, it explores its applications in drug discovery, particularly in the development of central nervous system (CNS) agents, supported by a detailed experimental protocol for its utilization in the synthesis of a potential therapeutic agent. This guide is intended to equip researchers and drug development professionals with the critical knowledge and practical insights required for the effective application of this versatile synthetic intermediate.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] 1-Benzyl-3-(dimethylamino)pyrrolidine (CAS: 69478-77-9) is a prominent example of a functionalized pyrrolidine that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.[2] Its structure combines the steric and electronic properties of the benzyl group with the basicity and nucleophilicity of the dimethylamino moiety, making it a valuable synthon for introducing the 3-aminopyrrolidine pharmacophore.

Chemical Identity and Physicochemical Properties

Chemical Structure:

Chemical Structure of 1-Benzyl-3-(dimethylamino)pyrrolidine

Synonyms: 1-Benzyl-N,N-dimethylpyrrolidin-3-amine

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀N₂ | [3] |

| Molecular Weight | 204.32 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 117 °C at 2.3 mmHg | [4] |

| Density | 0.97 g/cm³ | [4] |

| Refractive Index | 1.5210 - 1.5240 | [3] |

| Flash Point | 114 °C | [5] |

| Storage Temperature | 2-8°C, recommended in a cool and dark place | [3][6] |

Synthesis and Mechanistic Considerations

A prevalent and efficient method for the synthesis of 1-Benzyl-3-(dimethylamino)pyrrolidine is the reductive amination of 1-benzylpyrrolidin-3-one. This two-step, one-pot reaction involves the formation of an enamine intermediate followed by its reduction.

Synthetic Scheme:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, a versatile intermediate for the synthesis of 3,3-dimethylproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. ias.ac.in [ias.ac.in]

Foreword: The Criticality of Stereoisomerism in Modern Drug Development

An In-Depth Technical Guide to the Stereochemistry of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

In the landscape of contemporary pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and definitively characterize stereochemically pure compounds is a cornerstone of rational drug design and development. This guide focuses on (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, a chiral synthetic building block whose defined stereocenter is pivotal to its utility in the creation of complex, biologically active molecules. As a Senior Application Scientist, this document is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound's stereochemical attributes, from its structural elucidation to its practical application.

Structural Elucidation: Defining the (R)-Configuration

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a pyrrolidine derivative characterized by a single stereocenter at the C3 position of the pyrrolidine ring. The absolute configuration of this stereocenter is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for assigning the spatial arrangement of substituents around a chiral center.[1][2][3]

Application of the Cahn-Ingold-Prelog (CIP) Priority Rules:

The assignment of the (R)-configuration is determined by prioritizing the four groups attached to the C3 carbon based on the atomic number of the directly bonded atoms.[4]

-

Highest Priority (1): The dimethylamino group (-N(CH₃)₂), as the nitrogen atom (atomic number 7) has a higher atomic number than the carbon atoms of the pyrrolidine ring.

-

Second Priority (2): The ring carbon atom (C2) that is bonded to the benzyl-substituted nitrogen atom.

-

Third Priority (3): The other ring carbon atom (C4).

-

Lowest Priority (4): The hydrogen atom (atomic number 1).

When the molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the observer, the sequence from the highest priority group (1) to the third-highest priority group (3) traces a clockwise direction, thus defining the stereocenter as (R).

Caption: Cahn-Ingold-Prelog priority assignment for (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is essential for its use in pharmaceutical applications. The primary strategies employed are chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This methodology commences with a readily available, enantiomerically pure starting material, often derived from natural sources. A common precursor for the synthesis of the target molecule is a suitable derivative of the amino acid L-proline or a related chiral compound.

A practical synthetic route can start from 1-Benzyl-3-pyrrolidinone.[5][6][7] This starting material can be subjected to an asymmetric reduction to yield the corresponding chiral alcohol, (R)-1-Benzyl-3-hydroxypyrrolidine.[5] This intermediate can then be converted to the target amine through a series of standard organic transformations.

Experimental Protocol: A Representative Chiral Pool Synthesis

-

Asymmetric Reduction: 1-Benzyl-3-pyrrolidinone is reduced using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to stereoselectively produce (R)-1-Benzyl-3-hydroxypyrrolidine.

-

Mesylation: The hydroxyl group of (R)-1-Benzyl-3-hydroxypyrrolidine is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine).

-

Azide Formation: The mesylate is then displaced by an azide nucleophile (e.g., sodium azide) via an Sₙ2 reaction, which proceeds with inversion of configuration to yield (S)-3-azido-1-benzylpyrrolidine.

-

Reduction of the Azide: The azide is reduced to the primary amine, (S)-1-benzylpyrrolidin-3-amine, using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.

-

Reductive Amination: The primary amine is then converted to the desired N,N-dimethylamino group via reductive amination with formaldehyde and a suitable reducing agent like sodium triacetoxyborohydride. This step proceeds with retention of configuration, yielding the final product, (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine.

Caption: A representative synthetic workflow for (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine.

Analytical Techniques for Stereochemical Verification

Rigorous analytical characterization is imperative to confirm the absolute configuration and determine the enantiomeric purity of the synthesized compound. A multi-pronged approach employing chromatographic and spectroscopic techniques is the industry standard.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound.[8][9][10] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation.

Typical Chiral HPLC Parameters:

| Parameter | Typical Value | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Broad applicability and excellent resolving power for a wide range of chiral compounds. |

| Mobile Phase | Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) | Optimizes the separation by controlling the polarity and suppressing peak tailing. |

| Flow Rate | 0.5 - 1.5 mL/min | Provides a balance between resolution and analysis time. |

| Detection | UV at a wavelength where the analyte absorbs (e.g., 254 nm) | Sensitive and widely applicable for aromatic compounds. |

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

While standard ¹H and ¹³C NMR spectroscopy cannot differentiate between enantiomers, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the resolution of signals for the (R) and (S) enantiomers.[13][14][15] CSAs form transient, non-covalent diastereomeric complexes with the analyte, resulting in different chemical shift environments for the two enantiomers.[16][17]

Experimental Workflow for NMR with a CSA:

-

Acquire a standard ¹H NMR spectrum of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Re-acquire the ¹H NMR spectrum and observe for the splitting of signals corresponding to the protons near the stereocenter.

-

The integration of the separated signals allows for the determination of the enantiomeric ratio.

Spectroscopic Data

The structural integrity of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the protons of the pyrrolidine ring, and the methyl protons of the dimethylamino group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (204.31 g/mol ).[18] |

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[19][20] The defined stereochemistry of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine makes it a valuable intermediate in the synthesis of complex chiral molecules, including those with therapeutic potential. The dimethylamine group is also a common pharmacophore in many FDA-approved drugs.[21]

For example, chiral 3-aminopyrrolidine derivatives are key components in the synthesis of certain classes of enzyme inhibitors and receptor modulators. The benzyl group can serve as a protecting group or as a key pharmacophoric element, and it can be readily removed via hydrogenolysis if required. The ability to introduce a specific stereocenter early in a synthetic sequence is a significant advantage in the efficient construction of complex drug candidates. Furthermore, related structures like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine are crucial intermediates in the synthesis of drugs such as tofacitinib, highlighting the importance of such chiral building blocks.[22][23]

Conclusion

The stereochemistry of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a fundamental aspect that dictates its utility as a chiral building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its three-dimensional structure, coupled with robust stereoselective synthetic strategies and rigorous analytical verification, is essential for its effective application. This guide has provided a comprehensive technical overview of these critical aspects, offering a foundation for researchers and drug development professionals to confidently utilize this important chiral intermediate in their synthetic endeavors.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Google Patents. (n.d.). Method for preparing N-benzyl-3-pyrrolidone.

- Google Patents. (n.d.). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

-

LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758520, N,1-dimethylpyrrolidin-3-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630604, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride in Tofacitinib Production. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

Sources

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 8. uma.es [uma.es]

- 9. researchgate.net [researchgate.net]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. books.rsc.org [books.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1235437-44-1|(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 19. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 20. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 22. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 23. nbinno.com [nbinno.com]

Unraveling the Stereochemical Maze: A Theoretical Guide to Pyrrolidine-Based Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold stands as a cornerstone in the field of asymmetric organocatalysis, offering a versatile and powerful platform for the synthesis of chiral molecules.[1] The remarkable efficiency and stereoselectivity of these catalysts are often governed by subtle, non-covalent interactions and complex reaction pathways. This technical guide delves into the theoretical and computational methodologies that have become indispensable for elucidating the intricate mechanisms of pyrrolidine-based organocatalysis. By providing a deeper understanding of the underlying principles, this guide aims to empower researchers to rationally design more efficient and selective catalysts for a wide array of chemical transformations.

The Ascendancy of Pyrrolidine Organocatalysts: A Computational Perspective

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry and a highly successful motif in organocatalysis.[1] Its conformational flexibility and the stereogenic centers that can be readily installed allow for a fine-tuning of the catalyst's steric and electronic properties. The pioneering work on proline-catalyzed aldol reactions sparked a revolution in asymmetric synthesis, demonstrating that small organic molecules could rival the efficiency and selectivity of metal-based catalysts and enzymes.[2][3]

Theoretical studies have played a pivotal role in the advancement of pyrrolidine-based organocatalysis.[4] Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity that are often inaccessible through experimental techniques alone.[5] This guide will navigate the theoretical landscape, offering a framework for understanding and predicting the behavior of these remarkable catalysts.

The Heart of the Matter: The Enamine Catalytic Cycle

A significant number of reactions catalyzed by pyrrolidine-based organocatalysts proceed through an enamine mechanism .[6][7] This catalytic cycle can be dissected into a series of well-defined steps, each amenable to theoretical investigation.

The catalytic journey begins with the reaction between the secondary amine of the pyrrolidine catalyst and a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate.[7][8] This process is often the rate-determining step and involves the formation of a carbinolamine, followed by dehydration.[9] The resulting enamine is a more potent nucleophile than the starting carbonyl compound.

This activated enamine then attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This step is typically the stereodetermining step of the reaction. The final stage involves the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst, thus closing the catalytic cycle.[7]

Caption: Schematic of hydrogen bonding in a proline-catalyzed aldol transition state.

Decoding Stereoselectivity: A Theoretical Framework

Computational studies have been instrumental in rationalizing the stereochemical outcomes of a wide range of pyrrolidine-catalyzed reactions. The Curtin-Hammett principle is often invoked, where the ratio of products is determined by the relative free energies of the diastereomeric transition states.

The Influence of Catalyst Structure

The conformation of the pyrrolidine ring and the nature of its substituents have a profound impact on stereoselectivity. [6]

-

Ring Puckering: The five-membered pyrrolidine ring can adopt different puckered conformations (e.g., "up" or "down"). The relative stability of these conformers in the transition state can influence the facial selectivity of the reaction. [6][10]* Substituents: Bulky substituents on the pyrrolidine ring can create a well-defined chiral pocket, effectively shielding one face of the enamine and directing the electrophile to the other. [11]

A Case Study: The Proline-Catalyzed Aldol Reaction

The proline-catalyzed aldol reaction is a classic example where theoretical studies have provided a detailed mechanistic understanding. [2][6]Computational models have shown that the stereoselectivity arises from a combination of factors in the Zimmerman-Traxler-like transition state:

-

Hydrogen Bonding: The carboxylic acid of proline forms a hydrogen bond with the aldehyde, locking its conformation. [6]* Steric Repulsion: The bulky group of the aldehyde prefers to be in a pseudo-equatorial position to minimize steric clashes with the pyrrolidine ring.

These interactions lead to a lower energy transition state for the formation of one enantiomer over the other.

Table 1: Calculated Enantioselectivity for a Proline-Catalyzed Aldol Reaction

| Catalyst | Experimental % ee | Calculated % ee (ΔΔH‡) |

| Proline | 76 | 79 |

| Azetidine-2-carboxylic acid | 40 | 68 |

Data adapted from reference.[6] Calculations performed at the B3LYP/6-31G(d,p) level of theory.

Beyond the Basics: Advanced Computational Approaches and Future Directions

The field of computational organocatalysis is continually evolving, with new methods and technologies expanding the scope and predictive power of theoretical studies.

Machine Learning in Catalyst Design

Machine learning (ML) is emerging as a powerful tool for accelerating the discovery of new and improved organocatalysts. [12][13]By training ML models on large datasets of computational or experimental results, it is possible to predict the enantioselectivity of new catalysts without the need for time-consuming DFT calculations. [13]

Caption: A simplified workflow for machine learning-guided catalyst design.

Automated Reaction Path Discovery

Automated tools for exploring reaction pathways are becoming increasingly sophisticated. [14]These methods can systematically search for intermediates and transition states, providing a comprehensive map of the reaction landscape and potentially uncovering unexpected reaction mechanisms.

Conclusion

Theoretical studies have become an indispensable partner to experimental investigations in the field of pyrrolidine-based organocatalysis. Computational chemistry provides a powerful lens through which to view the intricate dance of molecules that governs catalytic activity and stereoselectivity. By embracing these theoretical tools, researchers can move beyond serendipitous discovery towards the rational design of next-generation organocatalysts with enhanced efficiency and selectivity, ultimately accelerating the development of new pharmaceuticals and fine chemicals.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

-

Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ACS Publications. [Link]

-

Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC - NIH. [Link]

-

Prediction on chemoselectivity for selected organocatalytic reactions by the DFT version of the Hückel-defined free valence index. Catalysis Science & Technology (RSC Publishing). [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

-

Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI. [Link]

-

Data-driven advancement of computational tools for organocatalysis. Morressier. [Link]

-

Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Organic & Biomolecular Chemistry Blog. Royal Society of Chemistry. [Link]

-

Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts. Chemical Science (RSC Publishing). [Link]

-

Computational studies of asymmetric catalytic reactions. ResearchGate. [Link]

-

Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue. Journal of the American Chemical Society. [Link]

-

Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. The Journal of Organic Chemistry. [Link]

-

A New Synthesis of Pyrrolidines by Way of an Enantioselective Mannich/Diastereoselective Hydroamination Reaction Sequence. Organic Letters. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Enamines. Master Organic Chemistry. [Link]

-

Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. MDPI. [Link]

-

Computational Study on Data Integration in Chiral Catalyst Design: Case Study Using Michael Addition Reactions. ChemRxiv. [Link]

-

Catalyzing Change: The Power of Computational Asymmetric Catalysis. ChemRxiv. [Link]

-

Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts. NIH. [Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au. [Link]

-

Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. [Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. [Link]

-

Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia. [Link]

-

Enamine synthesis by amination. Organic Chemistry Portal. [Link]

-

(PDF) DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding. ResearchGate. [Link]

-

Proline-catalyzed aldol reactions. Wikipedia. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids. PubMed. [Link]

-

Theoretical Perspectives in Organocatalysis. PMC - NIH. [Link]

-

Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. PMC - NIH. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Prediction on chemoselectivity for selected organocatalytic reactions by the DFT version of the Hückel-defined free valence index. ResearchGate. [Link]

-

Machine Learning-Guided Inverse Analysis for Optimal Catalytic Pyrolysis Parameters in Hydrogen Production from Biomass. MDPI. [Link]

-

Enamine. Wikipedia. [Link]

-

Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. PubMed. [Link]

-

Advances in Organocatalysis. SCI. [Link]

-

Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. [Link]

-

Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons. NIH. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. Data-driven advancement of computational tools for organocatalysis [morressier.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enamine - Wikipedia [en.wikipedia.org]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of Asymmetric Organocatalysis: A Technical Guide to Chiral Amine Development

Executive Summary: The "Democratic" Catalyst

For decades, asymmetric synthesis was a duopoly dominated by enzymes and transition metals. The discovery and development of chiral amine catalysts—specifically the work pioneered by List and MacMillan (Nobel Prize, 2021)—introduced a third pillar: Asymmetric Organocatalysis .

This guide addresses the technical core of chiral amine catalysis. Unlike metal-based systems, which often require anaerobic conditions and expensive ligands, chiral amines offer a robust, air-stable, and "green" alternative. For the drug developer, they represent a shift from heavy-metal remediation to biodegradable catalytic systems.

Mechanistic Foundations: The Dual Activation Engine

The utility of chiral amines rests on their ability to mimic the activation modes of Lewis acids and enzymes simultaneously. The core principle is the reversible condensation of a chiral amine with a carbonyl substrate (aldehyde or ketone).

Depending on the substrate and the reaction conditions, this condensation diverges into two distinct, orthogonal activation pathways:

-

Enamine Activation (HOMO-Raising):

-

Mechanism: The amine condenses with an enolizable carbonyl to form an enamine.

-

Effect: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the

-carbon highly nucleophilic. -

Target Reactions: Aldol, Mannich,

-functionalization (amination, halogenation). -

Biological Analog: Class I Aldolases.[1]

-

-

Iminium Activation (LUMO-Lowering):

-

Mechanism: The amine condenses with an

-unsaturated carbonyl to form an iminium ion.[2] -

Effect: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the

-carbon highly electrophilic. -

Target Reactions: Diels-Alder, conjugate additions (Michael), Friedel-Crafts alkylations.

-

Biological Analog: Lewis Acid catalysis mimicry.

-

Visualization: The Divergent Catalytic Cycles

Figure 1: The divergent mechanistic pathways of chiral amine organocatalysis. The choice of substrate determines whether the system behaves as a nucleophile (Enamine) or an electrophile (Iminium).

Catalyst Architectures: From Proline to Designed Scaffolds

While L-Proline was the genesis, modern drug development requires tunable catalysts. The three dominant classes are detailed below.

Table 1: Comparative Analysis of Primary Catalyst Classes

| Catalyst Class | Representative Structure | Primary Mode | Key Advantages | Limitations |

| L-Proline | Cyclic Secondary Amino Acid | Enamine | Cheap, non-toxic, bifunctional (acid/base). | Low solubility in organic solvents; prone to parasitic reactions. |

| MacMillan Imidazolidinones | 2nd Gen Imidazolidinone | Iminium | Highly tunable sterics; excellent for Diels-Alder/Michael; fixes conformation. | Requires acid cocatalyst; synthesis is multi-step (though scalable). |

| Jørgensen-Hayashi | Diarylprolinol Silyl Ethers | Enamine/Iminium | Massive steric shielding (aryl groups); high turnover; versatile. | Silyl group stability can be an issue under harsh acidic conditions. |

Design Logic: The "Gem-Dimethyl" Effect & Shielding

-

MacMillan Catalysts: The imidazolidinone ring is rigid. By placing bulky groups (benzyl, t-butyl) on the ring, one face of the transient iminium ion is effectively blocked. This forces the incoming nucleophile to attack from the open face, inducing high enantioselectivity (often >95% ee).

-

Jørgensen-Hayashi Catalysts: These replace the carboxylic acid of proline with a massive diaryl-silyl ether group. This provides steric bulk without hydrogen bonding, preventing catalyst aggregation and improving solubility in non-polar solvents like toluene or DCM.

Experimental Protocol: Self-Validating Systems

In organocatalysis, the reaction environment is as critical as the catalyst itself. Water content, for example, is a double-edged sword: essential for hydrolysis (turnover) but detrimental to iminium formation if in excess.

Protocol: Asymmetric Michael Addition (Jørgensen-Hayashi System)

Objective: Synthesis of chiral nitro-aldehydes via Michael addition of aldehydes to nitroalkenes.

-

Reagent Prep:

-

Dissolve (S)-

-diphenylprolinol trimethylsilyl ether (10 mol%) in Toluene or CHCl -

Critical Check: Ensure the aldehyde is freshly distilled to remove benzoic acid (which can deactivate the amine).

-

-

Additives:

-

Add benzoic acid (10-20 mol%) only if reaction rates are sluggish. The acid accelerates the hydrolysis step (product release).

-

-

Reaction Initiation:

-

Add the aldehyde (2.0 equiv) followed by the nitroalkene (1.0 equiv).

-

Why excess aldehyde? To drive the equilibrium toward the enamine intermediate.

-

-

Monitoring:

-

Monitor via 1H NMR or HPLC. Look for the disappearance of the characteristic vinyl proton of the nitroalkene.

-

-

Workup:

-

Quench with water.[3] The catalyst remains in the organic phase but can be separated via column chromatography or acid-base extraction if a polymer-supported variant is used.

-

Optimization Logic: The Decision Tree

When a reaction fails (low yield or low ee), follow this logic path rather than guessing.

Figure 2: Logical flowchart for optimizing organocatalytic reactions. Note that solvent effects are often more pronounced here than in metal catalysis.

Industrial Scalability & Case Studies

The primary argument for organocatalysis in pharma is Metal Removal . In traditional synthesis, removing Palladium or Rhodium to <5 ppm requires expensive scavenging steps. Organocatalysts are organic; they do not trigger heavy metal alerts in QA.

Case Study: Pregabalin (Lyrica) Precursors

-

Challenge: Synthesize the chiral

-amino acid precursor. -

Solution: A conjugate addition of malonates to nitroalkenes using a thiourea-amine bifunctional catalyst (Takemoto type) or a Jørgensen-Hayashi catalyst.

-

Outcome: The organocatalytic route provided high enantioselectivity without the need for high-pressure hydrogenation equipment often used in metal-catalytic routes.

Case Study: Oseltamivir (Tamiflu)

-

Route: The Ishikawa/Hayashi synthesis utilizes a diarylprolinol silyl ether to catalyze a Michael reaction, setting three contiguous stereocenters in a single pot with high precision.

-

Impact: Reduces the step count significantly compared to the original shikimic acid route.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[4][5][6][7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[4][5] [Link]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[3][8] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[2][3][9] Journal of the American Chemical Society, 122(17), 4243–4244.[3] [Link]

-

Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[10] Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]

-

Jensen, K. L., et al. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264.[11] [Link]

-

Aleman, J., & Cabrera, S. (2013). Applications of Asymmetric Organocatalysis in Medicinal Chemistry. Chemical Society Reviews, 42(2), 774-793. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. K. A. Ahrendt, C. J. Borths and D. W. C. MacMillan, “New Strategies for Organic Catalysis The First Highly Enantioselective Organocatalytic Diels-Alder Reaction,” Journal of the American Chemical Society, Vol. 122, No. 17, 2000, pp. 4243-4244. doi10.1021/ja000092s - References - Scientific Research Publishing [scirp.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]

- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of Asymmetry: A Technical Guide to the Enantioselective Synthesis of Pyrrolidine Derivatives

Foreword: The Ubiquitous Pyrrolidine and the Quest for Chirality

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and chemical synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and catalysts underscores its profound impact on science and industry.[1][2][3][4] From the antiviral activity of drugs like Ombistavir to its central role in the groundbreaking field of organocatalysis, the pyrrolidine scaffold is a privileged motif.[1] However, the true therapeutic and catalytic potential of these molecules is often unlocked only when a specific stereoisomer is isolated. The precise three-dimensional arrangement of substituents on the pyrrolidine ring can dramatically influence biological activity and catalytic efficiency. Consequently, the development of robust and efficient methods for the enantioselective synthesis of pyrrolidine derivatives remains a critical endeavor for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core strategies for achieving enantiocontrol in pyrrolidine synthesis. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings and practical considerations that govern the success of these synthetic endeavors. Our focus will be on providing field-proven insights and self-validating protocols to empower you in your own research and development.

I. Strategic Disconnections: Deconstructing the Pyrrolidine Core

The successful enantioselective synthesis of a target pyrrolidine derivative begins with a thoughtful analysis of its structure and the strategic "disconnections" that can be made to simplify its synthesis. This retrospective approach allows us to identify key bond formations that can be controlled stereochemically. The following sections will explore several powerful strategies, each with its own set of advantages and considerations.

II. Leveraging Nature's Toolkit: Syntheses from the Chiral Pool

One of the most established and reliable approaches to enantiomerically pure compounds is to begin with a readily available chiral starting material, often referred to as the "chiral pool." This strategy elegantly transfers the inherent chirality of the starting material to the final product.

Amino Acids: Proline and Pyroglutamic Acid as Versatile Precursors

L-proline and its derivatives, such as L-pyroglutamic acid, are inexpensive and highly versatile chiral building blocks for pyrrolidine synthesis.[5] Their rigid bicyclic structure provides a strong stereochemical bias for subsequent transformations.

A classic example involves the elaboration of L-pyroglutamic acid. By manipulating the carboxylic acid and lactam functionalities, a variety of substitution patterns can be achieved. For instance, the stereoselective addition of nucleophiles to an activated hemiaminal derived from pyroglutamic acid can lead to the formation of 2,5-disubstituted pyrrolidines with excellent diastereocontrol. The choice of protecting group on the nitrogen atom can influence the stereochemical outcome, with carbamates often favoring the cis product and benzamides favoring the trans isomer.[1]

Experimental Protocol: Synthesis of a trans-2,5-Disubstituted Pyrrolidine from Pyroglutamic Acid Derivative

This protocol is adapted from the work of Trost and co-workers and illustrates the copper-mediated addition of a Grignard reagent to a pyroglutamic acid-derived hemiaminal.[1]

-

Preparation of the Hemiaminal (25): L-pyroglutamic acid is converted to the corresponding methyl ester and then protected with a suitable group (e.g., Boc). Reduction of the ester to the alcohol, followed by oxidation, yields the hemiaminal.

-

Copper-Mediated Grignard Addition: To a solution of the hemiaminal 25 in an anhydrous solvent (e.g., THF) at low temperature (-78 °C) is added a copper(I) salt (e.g., CuI).

-

The Grignard reagent (e.g., an aryl or alkyl magnesium bromide) is then added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired trans-2,5-disubstituted pyrrolidine.

Causality Behind Experimental Choices:

-

Low Temperature: The use of low temperatures (-78 °C) is crucial for maintaining the configurational stability of any organometallic intermediates and for maximizing the diastereoselectivity of the nucleophilic addition.

-

Copper(I) Catalyst: The addition of a copper(I) salt facilitates a softer, more selective 1,4-conjugate addition-like pathway for the Grignard reagent, which is key to achieving high trans-diastereoselectivity.

Phenylglycinol: A Chiral Auxiliary for Asymmetric Induction

(R)- or (S)-phenylglycinol is another readily available chiral starting material that can be employed as a chiral auxiliary to direct the stereochemical outcome of reactions.[1][6] The general strategy involves the condensation of phenylglycinol with an aldehyde to form a chiral imine. Subsequent diastereoselective addition of a nucleophile to this imine, followed by cyclization and removal of the chiral auxiliary, affords the enantiomerically enriched pyrrolidine.[1][6]

The stereochemical outcome of the nucleophilic addition is often dictated by the formation of a chelated intermediate, where the incoming nucleophile attacks from the less sterically hindered face. The phenyl group of the auxiliary effectively blocks one face of the imine, leading to high levels of asymmetric induction.[6]

III. The Power of Catalysis: Asymmetric Synthesis from Achiral Precursors

While the chiral pool approach is powerful, the development of catalytic asymmetric methods offers a more elegant and atom-economical route to enantiopure pyrrolidines. These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product from achiral starting materials.

Organocatalysis: The Rise of Small Molecule Catalysts

The field of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has revolutionized asymmetric synthesis.[1] Chiral secondary amines, particularly those derived from proline, have emerged as exceptionally effective catalysts for a wide range of transformations.[1][7][8]

Mechanism of Proline-Catalyzed Reactions:

Proline and its derivatives catalyze reactions through the formation of transient enamines or iminium ions with carbonyl compounds. The chirality of the catalyst is then transferred to the product during the subsequent bond-forming step.

Figure 1: Generalized mechanism of enamine catalysis using proline.

Asymmetric [3+2] Cycloadditions:

One of the most powerful applications of organocatalysis in pyrrolidine synthesis is the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[9][10] In this reaction, a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, controls the facial selectivity of the cycloaddition, leading to highly enantioenriched pyrrolidines.[9]

Data Presentation: Enantioselective Organocatalytic Michael Addition

The conjugate addition of aldehydes to nitro-olefins is a key step in the synthesis of functionalized pyrrolidines.[11] The following table summarizes the results of an organocatalytic Michael addition using a diarylprolinol silyl ether catalyst.

| Entry | Aldehyde | Nitro-olefin | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 95 | 98 |

| 2 | Isovaleraldehyde | β-Nitrostyrene | 10 | Toluene | 92 | 97 |

| 3 | Propanal | 2-Nitrophenyl-ethene | 10 | Toluene | 90 | 99 |

Transition-Metal Catalysis: Harnessing the Power of Metals

Transition-metal catalysis offers a complementary and highly effective approach to the enantioselective synthesis of pyrrolidines. Chiral ligands coordinated to a metal center create a chiral environment that directs the stereochemical outcome of the reaction.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

The palladium-catalyzed asymmetric allylic alkylation is a versatile method for the formation of C-C and C-N bonds. In the context of pyrrolidine synthesis, this reaction can be used to construct the pyrrolidine ring through an intramolecular cyclization of an allylic substrate bearing a nucleophilic nitrogen atom. The enantioselectivity is controlled by the choice of the chiral phosphine ligand.

Rhodium-Catalyzed Asymmetric C-H Functionalization:

More recently, the direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy. Chiral rhodium catalysts have been developed for the enantioselective insertion of carbenes into C-H bonds of N-Boc pyrrolidine, leading to the formation of 2,5-disubstituted pyrrolidines with high diastereo- and enantiocontrol.[1][6] This method avoids the need for pre-functionalized starting materials and offers a direct route to complex pyrrolidine derivatives.[6]

Figure 2: Simplified workflow for rhodium-catalyzed asymmetric C-H insertion.

IV. Building from Acyclic Precursors: Cyclization Strategies

The construction of the pyrrolidine ring from an acyclic precursor via a cyclization reaction is a fundamental and widely employed strategy. The key to success lies in controlling the stereochemistry of the newly formed stereocenters during the ring-closing event.

Intramolecular Michael Addition

The intramolecular Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for the synthesis of functionalized pyrrolidines. By incorporating a chiral element into the acyclic precursor, either as a chiral auxiliary or through a catalytic asymmetric reaction, the cyclization can proceed with high diastereoselectivity.

Reductive Amination of 1,4-Dicarbonyls

The reductive amination of 1,4-dicarbonyl compounds provides a direct route to the pyrrolidine core. Enantioselectivity can be achieved through the use of a chiral amine or, more elegantly, through a biocatalytic approach. Transaminases have been successfully employed to convert 1,4-diketones into enantiopure dihydropyrroles, which can then be stereoselectively reduced to the corresponding pyrrolidines using a reductive aminase.[1] This chemoenzymatic cascade offers a green and highly efficient route to chiral 2,5-disubstituted pyrrolidines.[1]

V. Conclusion and Future Outlook

The enantioselective synthesis of pyrrolidine derivatives is a vibrant and continually evolving field. The strategies outlined in this guide, from leveraging the chiral pool to the development of sophisticated catalytic systems, provide a powerful arsenal for the modern synthetic chemist. The ongoing development of new catalytic methods, particularly in the realm of C-H functionalization and photoredox catalysis, promises to deliver even more efficient and sustainable routes to these valuable molecules.[1] As our understanding of reaction mechanisms deepens, so too will our ability to design and execute highly selective and practical syntheses of complex pyrrolidine-containing targets, further fueling innovation in drug discovery and beyond.

VI. References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-